![molecular formula C22H19FN4O5S B298121 N-(2-{2-[1-(4-fluorophenyl)ethylidene]hydrazino}-2-oxoethyl)-2-nitro-N-phenylbenzenesulfonamide](/img/structure/B298121.png)
N-(2-{2-[1-(4-fluorophenyl)ethylidene]hydrazino}-2-oxoethyl)-2-nitro-N-phenylbenzenesulfonamide
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Overview
Description
N-(2-{2-[1-(4-fluorophenyl)ethylidene]hydrazino}-2-oxoethyl)-2-nitro-N-phenylbenzenesulfonamide is a chemical compound that has been studied extensively in scientific research. This compound is of interest due to its potential applications in various fields, including medicine and biology. In
Mechanism of Action
The mechanism of action of N-(2-{2-[1-(4-fluorophenyl)ethylidene]hydrazino}-2-oxoethyl)-2-nitro-N-phenylbenzenesulfonamide is not fully understood. However, it is believed that this compound inhibits the activity of certain enzymes that are necessary for the growth and survival of cancer cells. It has also been shown to induce apoptosis, which is a process of programmed cell death that is necessary to prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N-(2-{2-[1-(4-fluorophenyl)ethylidene]hydrazino}-2-oxoethyl)-2-nitro-N-phenylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. In vivo studies have also shown that this compound inhibits tumor growth and angiogenesis. In addition to its potential anticancer effects, this compound has also been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-{2-[1-(4-fluorophenyl)ethylidene]hydrazino}-2-oxoethyl)-2-nitro-N-phenylbenzenesulfonamide in lab experiments is its potential as an anticancer agent. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potentially useful tool for studying the mechanisms of cancer growth and development. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have toxic effects on normal cells, which could limit its usefulness in certain types of studies.
Future Directions
There are a number of future directions for research on N-(2-{2-[1-(4-fluorophenyl)ethylidene]hydrazino}-2-oxoethyl)-2-nitro-N-phenylbenzenesulfonamide. One area of research is the development of new anticancer agents based on the structure of this compound. Researchers are also interested in studying the mechanism of action of this compound in more detail, in order to better understand how it inhibits the growth of cancer cells. In addition, there is interest in studying the potential applications of this compound in the treatment of other diseases, including diabetes and Alzheimer's disease.
Synthesis Methods
The synthesis of N-(2-{2-[1-(4-fluorophenyl)ethylidene]hydrazino}-2-oxoethyl)-2-nitro-N-phenylbenzenesulfonamide involves a series of chemical reactions. The first step in the synthesis is the reaction of 4-fluorophenylhydrazine with ethyl 2-bromoacetate, which produces 2-(2-oxoethyl)-4-fluorophenylhydrazine. This compound is then reacted with 4-nitrobenzenesulfonyl chloride to produce N-(2-{2-[1-(4-fluorophenyl)ethylidene]hydrazino}-2-oxoethyl)-4-nitro-N-phenylbenzenesulfonamide. Finally, the compound is reduced to N-(2-{2-[1-(4-fluorophenyl)ethylidene]hydrazino}-2-oxoethyl)-2-nitro-N-phenylbenzenesulfonamide.
Scientific Research Applications
N-(2-{2-[1-(4-fluorophenyl)ethylidene]hydrazino}-2-oxoethyl)-2-nitro-N-phenylbenzenesulfonamide has been studied extensively in scientific research due to its potential applications in various fields. In medicine, this compound has shown promise as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth. In addition to its potential as an anticancer agent, this compound has also been studied for its potential applications in the treatment of other diseases, including diabetes and Alzheimer's disease.
properties
Product Name |
N-(2-{2-[1-(4-fluorophenyl)ethylidene]hydrazino}-2-oxoethyl)-2-nitro-N-phenylbenzenesulfonamide |
---|---|
Molecular Formula |
C22H19FN4O5S |
Molecular Weight |
470.5 g/mol |
IUPAC Name |
N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide |
InChI |
InChI=1S/C22H19FN4O5S/c1-16(17-11-13-18(23)14-12-17)24-25-22(28)15-26(19-7-3-2-4-8-19)33(31,32)21-10-6-5-9-20(21)27(29)30/h2-14H,15H2,1H3,(H,25,28)/b24-16+ |
InChI Key |
YFUONKXRIXHKDC-LFVJCYFKSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])/C3=CC=C(C=C3)F |
SMILES |
CC(=NNC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C3=CC=C(C=C3)F |
Canonical SMILES |
CC(=NNC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C3=CC=C(C=C3)F |
Origin of Product |
United States |
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